molecular formula C18H20N2O3 B5360087 N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide

N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide

Cat. No. B5360087
M. Wt: 312.4 g/mol
InChI Key: SQYDLVBQFXAYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide, commonly known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is a small molecule drug used for the treatment of type 2 diabetes mellitus. Dapagliflozin works by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and decreased blood glucose levels.

Mechanism of Action

Dapagliflozin works by inhibiting the N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide transporter in the kidneys, which is responsible for the reabsorption of glucose in the proximal tubules. By inhibiting this transporter, Dapagliflozin increases the urinary excretion of glucose, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
Dapagliflozin has been shown to have a number of biochemical and physiological effects in patients with type 2 diabetes. These include improvements in glycemic control, reductions in body weight and blood pressure, and improvements in insulin sensitivity and beta-cell function.

Advantages and Limitations for Lab Experiments

The advantages of using Dapagliflozin in lab experiments include its well-established mechanism of action, its ability to improve glycemic control and reduce body weight, and its potential therapeutic applications in a range of diseases. However, limitations include the potential for off-target effects and the need for careful monitoring of blood glucose levels.

Future Directions

Future research on Dapagliflozin is likely to focus on its potential therapeutic applications in a range of diseases beyond type 2 diabetes, including heart failure and chronic kidney disease. In addition, further studies may explore the potential for combination therapies with other drugs to improve glycemic control and reduce cardiovascular risk. Finally, research may also focus on the development of new N-{4-[(dimethylamino)carbonyl]phenyl}-4-methoxy-3-methylbenzamide inhibitors with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of Dapagliflozin involves a multi-step process that includes the coupling of 4-methoxy-3-methylbenzoic acid with 4-aminophenyl-N,N-dimethylcarbamate to form an amide intermediate. The amide intermediate is then further reacted with 2,4,5-trifluorobenzoyl chloride to form the final product, Dapagliflozin.

Scientific Research Applications

Dapagliflozin has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. Clinical trials have shown that Dapagliflozin is effective in improving glycemic control, reducing body weight, and lowering blood pressure in patients with type 2 diabetes. In addition, Dapagliflozin has also been studied for its potential in the treatment of heart failure and chronic kidney disease.

properties

IUPAC Name

N-[4-(dimethylcarbamoyl)phenyl]-4-methoxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-11-14(7-10-16(12)23-4)17(21)19-15-8-5-13(6-9-15)18(22)20(2)3/h5-11H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYDLVBQFXAYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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